molecular formula C9H12ClN B1664100 Tranylcypromine hydrochloride CAS No. 1986-47-6

Tranylcypromine hydrochloride

货号 B1664100
CAS 编号: 1986-47-6
分子量: 134.2 g/mol
InChI 键: ZPEFMSTTZXJOTM-OULXEKPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tranylcypromine hydrochloride is used to treat certain types of depression . It belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) . This medicine works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .


Synthesis Analysis

Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser . This means that tranylcypromine itself may attenuate tyramine reactions, because tyramine reuptake occurs via the norepinephrine transporter .


Molecular Structure Analysis

Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring .


Chemical Reactions Analysis

Tranylcypromine is an irreversible, mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1; IC 50 = 20.7 µM in a cell-free assay) . It also irreversibly inhibits monoamine oxidase A (MAO-A) and MAO-B with IC 50 values of 2.3 and 0.95 µM, respectively .


Physical And Chemical Properties Analysis

Tranylcypromine hydrochloride is a solid . It has a molecular weight of 169.65 .

科学研究应用

Application in Psychiatry

  • Field : Psychiatry
  • Summary of Application : Tranylcypromine is a monoamine oxidase inhibitor used in treating major depressive disorder . It’s particularly considered for patients with refractory depressive symptoms, especially those with ECT-resistance or atypical features .
  • Methods of Application : Tranylcypromine is administered orally. It acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
  • Results or Outcomes : A recent meta-analysis of predominantly double-blind randomized trials demonstrated that tranylcypromine has efficacy superior to placebo and comparable to other psychotropics .

Application in Drug Delivery

  • Field : Drug Delivery and Translational Research
  • Summary of Application : Development and evaluation of a transdermal delivery system of tranylcypromine for the treatment of depression .
  • Methods of Application : A two-day suspension-based transdermal delivery method was developed in this study, and the delivery of tranylcypromine across dermatomed porcine ear skin was evaluated . Different penetration enhancers were screened, and isopropyl myristate was chosen as the penetration enhancer .
  • Results or Outcomes : The acrylate-based suspension patch delivered a significantly higher amount of drug (712±21.46 μg/cm^2) as compared to passive delivery from drug dissolved in propylene glycol (461.49±75.55 μg/cm^2), reaching the two-day therapeutic target .

Application in Neurology

  • Field : Neurology
  • Summary of Application : Tranylcypromine is used in the treatment of Parkinson’s disease . It inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain .
  • Methods of Application : Tranylcypromine is administered orally. It acts by inhibiting MAO-B, thereby increasing the availability of dopamine in the brain .
  • Results or Outcomes : Patients treated with tranylcypromine have shown improvement in motor symptoms associated with Parkinson’s disease .

Application in Anxiety Disorders

  • Field : Psychiatry
  • Summary of Application : Tranylcypromine is used in the treatment of panic and phobic disorders .
  • Methods of Application : Tranylcypromine is administered orally. It increases the availability of neurotransmitters like serotonin and norepinephrine in the brain, which can help reduce symptoms of anxiety .
  • Results or Outcomes : Patients treated with tranylcypromine have shown a reduction in symptoms of panic and phobic disorders .

Application in Treatment-Resistant Depression

  • Field : Psychiatry
  • Summary of Application : Tranylcypromine is considered in patients with refractory depressive symptoms, particularly those with ECT-resistance or atypical features .
  • Methods of Application : Tranylcypromine is administered orally. It acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
  • Results or Outcomes : A recent meta-analysis of predominantly double-blind randomized trials demonstrated that tranylcypromine has efficacy superior to placebo and comparable to other psychotropics .

Application in Panic and Phobic Disorders

  • Field : Psychiatry
  • Summary of Application : Tranylcypromine is useful in panic and phobic disorders .
  • Methods of Application : Tranylcypromine is administered orally. It increases the availability of neurotransmitters like serotonin and norepinephrine in the brain, which can help reduce symptoms of anxiety .
  • Results or Outcomes : Patients treated with tranylcypromine have shown a reduction in symptoms of panic and phobic disorders .

安全和危害

Tranylcypromine may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

Tranylcypromine is not approved for use in pediatric patients . Hypertensive crisis with significant tyramine use: Excessive consumption of foods or beverages with significant tyramine content or the use of certain drugs with tranylcypromine or after tranylcypromine discontinuation can precipitate hypertensive crisis .

Relevant Papers A relevant body of evidence shows that Tranylcypromine combined with first- and second-generation antipsychotics seems relatively safe and might have beneficial effects in some patients with depressive disorders . Although caution is needed with some second-generation antipsychotics that have proserotonergic activity .

属性

IUPAC Name

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047781
Record name Tranylcypromine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tranylcypromine hydrochloride

CAS RN

1986-47-6, 37388-05-9
Record name Tranylcypromine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranylcypromine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine hydrochloride
Reactant of Route 2
Tranylcypromine hydrochloride
Reactant of Route 3
Reactant of Route 3
Tranylcypromine hydrochloride
Reactant of Route 4
Tranylcypromine hydrochloride
Reactant of Route 5
Tranylcypromine hydrochloride
Reactant of Route 6
Tranylcypromine hydrochloride

Citations

For This Compound
205
Citations
AS Villégier, S Lotfipour, SC McQuown, JD Belluzzi… - …, 2007 - Elsevier
Tobacco use has one of the highest rates of addiction of any abused drug. Paradoxically, in animal models, nicotine appears to be a weak reinforcer. We report here that the inhibition of …
Number of citations: 80 www.sciencedirect.com
PM Bélanger, A Atitsé-Gbeassor - Biochemical Pharmacology, 1982 - Elsevier
Materials and methods Materials and animals, All the chemicals used were analytical grade and were obtained from the usual commercial sources. Tranylcypromine hydrochloride, …
Number of citations: 14 www.sciencedirect.com
AS Villégier, JD Belluzzi, FM Leslie - Synapse, 2011 - Wiley Online Library
… (-) Nicotine hydrogen tartrate, tranylcypromine hydrochloride, PCA, ketanserin tartrate and ritanserin were purchased from Sigma-Aldrich. Doses are expressed as salts, except for …
Number of citations: 16 onlinelibrary.wiley.com
K Prókai‐Tátrai, E Pop, W Anderson… - Journal of …, 1991 - Wiley Online Library
Several brain‐targeting chemical delivery systems (CDS) based on a dihydropyridine ↔ pyridinium salt type redox system were synthesized for the monoamine oxidase (MAO) inhibitor …
Number of citations: 17 onlinelibrary.wiley.com
TG Reigle, PJ Orsulak, J Avni, PA Platz… - …, 1980 - Springer
… The d- and /-isomers of tranylcypromine hydrochloride (0.1-10mg/kg) were administered IP at selected times prior to or following the intracisternal injection of/-norepinephrine-H 3 in …
Number of citations: 23 link.springer.com
EM Shepard, H Heggem, GA Juda… - Biochimica et Biophysica …, 2003 - Elsevier
… Tranylcypromine hydrochloride obtained from Aldrich was used with no further purification. Stock inhibitor solutions were prepared by dissolving required amounts of compound in 100 …
Number of citations: 22 www.sciencedirect.com
H Prengel, O Brödel, L Hiedra, G Pinna, M Eravci… - …, 2000 - Elsevier
… Iopanic acid (IOP), 6-n-propyl-2-thiouracil (PTU), aurothioglucose (ATG) and tranylcypromine hydrochloride (TCP) were obtained from Sigma Chemical Co. (St. Louis, MO, USA). …
Number of citations: 7 www.sciencedirect.com
AS Villégier, S Lotfipour, JD Belluzzi, FM Leslie - Psychopharmacology, 2007 - Springer
… Nicotine [(−) nicotine hydrogen tartrate], tranylcypromine hydrochloride, and prazosin were purchased from Sigma-Aldrich. Doses are expressed as salts for all compounds except for …
Number of citations: 31 link.springer.com
GI Kang, SG Hong - Archives of Pharmacal Research, 1985 - Springer
[ 2 H 2 ] Tranylcypromine hydrochloride (trans-3, 3-dideuterio-2-phenylcyclopropylamine HCl) was synthesized for application to the metabolic studies. Mass fragmentation processes …
Number of citations: 2 link.springer.com
M Salsali, A Holt, GB Baker - Cellular and molecular neurobiology, 2004 - Springer
The inhibitory effects of tranylcypromine, a nonselective irreversible inhibitor of monoamine oxidase (MAO), on three cytochrome P450 (CYP) enzymes, namely CYP2C9, CYP2C19, …
Number of citations: 41 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。